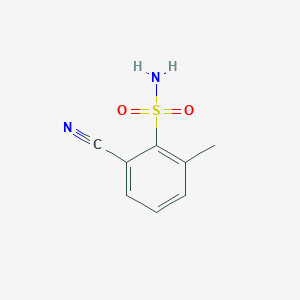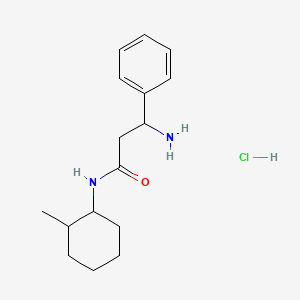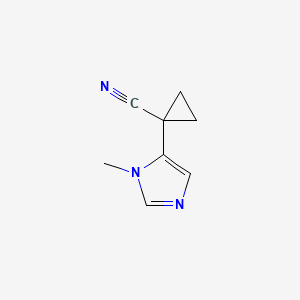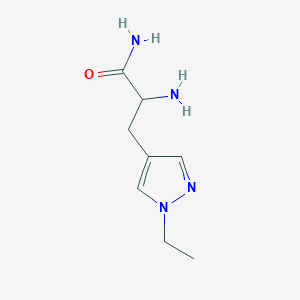![molecular formula C12H22N2O2 B13522961 tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate](/img/structure/B13522961.png)
tert-Butyl (4-azaspiro[2.5]octan-7-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{4-azaspiro[25]octan-7-yl}carbamate is a chemical compound with the molecular formula C12H22N2O2 It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspirooctane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable azaspirooctane derivative. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of tert-butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic ring system or the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the azaspirooctane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
tert-Butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of enzymes and receptors, modulating their activity. The carbamate group can form hydrogen bonds and other interactions with target molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-{5-azaspiro[2.5]octan-7-yl}carbamate: This compound has a similar spirocyclic structure but differs in the position of the nitrogen atom in the ring system.
tert-Butyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate: This compound contains a carbonyl group at the 7-position, which can influence its reactivity and biological activity.
Uniqueness
tert-Butyl N-{4-azaspiro[2.5]octan-7-yl}carbamate is unique due to its specific spirocyclic structure and the position of the nitrogen atom. This configuration can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-(4-azaspiro[2.5]octan-7-yl)carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-9-4-7-13-12(8-9)5-6-12/h9,13H,4-8H2,1-3H3,(H,14,15) |
InChI Key |
CTIWJPHESMDSHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNC2(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


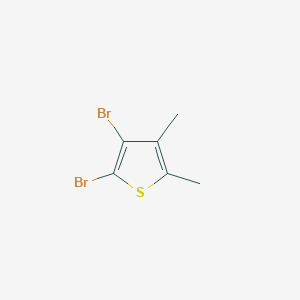
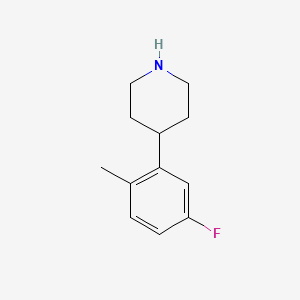

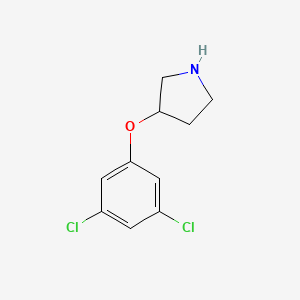

![[3-(Cbz-amino)propanoyl]-L-proline](/img/structure/B13522913.png)

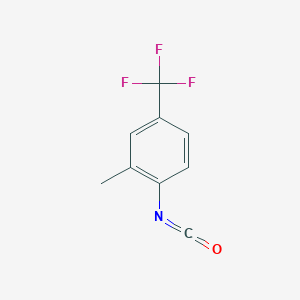
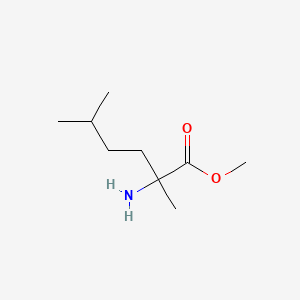
![(1R,2R)-2-([1,1'-Biphenyl]-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B13522950.png)
